molecular formula C17H12N2OS B5850336 2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5850336
M. Wt: 292.4 g/mol
InChI Key: OYOJHBNXUFZLRS-GDNBJRDFSA-N
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Description

2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound with potential therapeutic applications. The compound is known for its antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of the compound makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed that the compound acts by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound also shows antibacterial activity by inhibiting the synthesis of bacterial cell walls and disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound also shows antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its high yield and purity, as well as its potential therapeutic applications. The limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These include:
1. Development of novel derivatives of the compound with improved activity and selectivity.
2. Investigation of the mechanism of action of the compound at the molecular level.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders.
4. Development of new methods for the synthesis of the compound with higher yields and purity.
5. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
Conclusion:
2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a promising heterocyclic compound with potential therapeutic applications. The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug discovery and development. The synthesis method of the compound is straightforward, and the yield is high. However, further research is needed to fully understand the mechanism of action and the potential of the compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde and 2-mercaptobenzothiazole in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions. The yield of the compound is high, and the purity can be improved by recrystallization.

Scientific Research Applications

2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound shows promising activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. The compound also exhibits anticancer activity against various cancer cell lines.

properties

IUPAC Name

(2Z)-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)10-15-16(20)19-14-5-3-2-4-13(14)18-17(19)21-15/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJHBNXUFZLRS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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